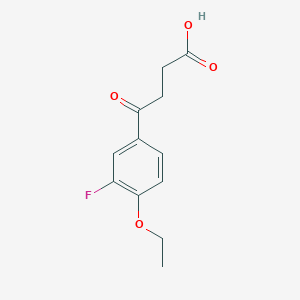iodonium Trifluoromethanesulfonate CAS No. 1232133-62-8](/img/structure/B1459738.png)
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
Overview
Description
“4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate” is a chemical compound with the empirical formula C17H15F6IO3S . It has a molecular weight of 540.26 . This compound is used as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It also serves as an arylating agent in the arylalkynylation of alkenes .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethylphenyl group and a trimethylphenyl group attached to an iodonium ion . The trifluoromethanesulfonate group acts as a counterion .Chemical Reactions Analysis
As mentioned earlier, this compound is used as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It also serves as an arylating agent in the arylalkynylation of alkenes .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 201.0 to 205.0 °C . It is soluble in methanol .Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure and Distorted Geometry : The crystal structure of various aryl iodonium trifluoromethanesulfonates, including those with electron-withdrawing groups, has been elucidated, showing distorted square-planar geometries around the iodine atoms. This structural information is crucial for understanding the reactivity and stability of these compounds in chemical reactions (Hinkle & McDonald, 2002).
Phenolic Aryliodonium Salts : Phenolic aryliodonium salts have been prepared and their structures confirmed via X-ray crystallography. These compounds are highlighted for their potential as phenol transfer reagents in various synthetic applications (Yoshimura et al., 2018).
Chemical Reactivity and Applications
Synthesis of Benzyne Adducts : The compound has been utilized in the synthesis of benzyne adducts, representing a critical step in the generation of complex organic molecules. These reactions offer insights into the mechanisms of [2+2] and [4+2] cycloadditions, which are foundational in organic synthesis (Okuma et al., 1996).
Advanced Organic Synthesis : The versatility of iodonium compounds in facilitating novel organic transformations is highlighted through their use in various coupling and cyclization reactions. These methodologies open new avenues for constructing complex molecular architectures with high precision and efficiency (Kitamura et al., 2003).
Potential Biomedical Applications
- Anti-bacterial Properties : The synthesis and characterization of vicinal trifluoromethanesulfonate substituted diaryliodonium salts have been explored, with a focus on their anti-bacterial properties against strains such as E. coli, S. aureus, and B. subtilis. This research suggests the potential of these compounds in developing new antibacterial agents (Liyuan et al., 2019).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
trifluoromethanesulfonate;[4-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3I.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)20-14-6-4-13(5-7-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMIKRDUJQRGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
CAS RN |
1232133-62-8 | |
| Record name | [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



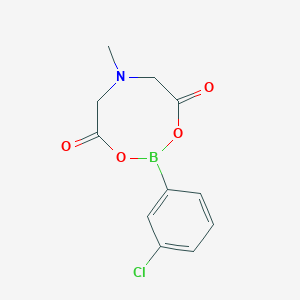
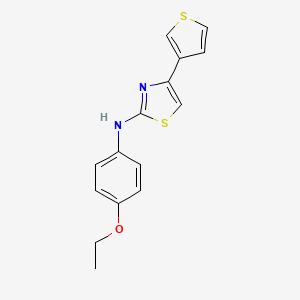
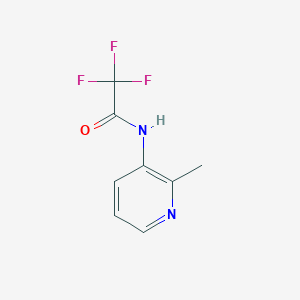
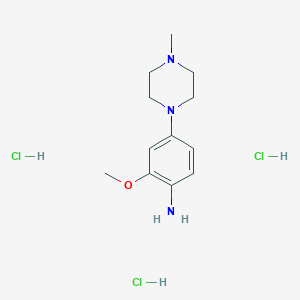
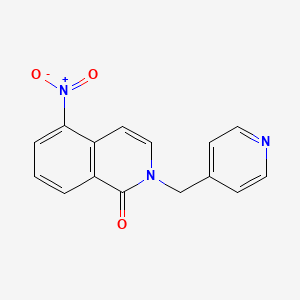
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
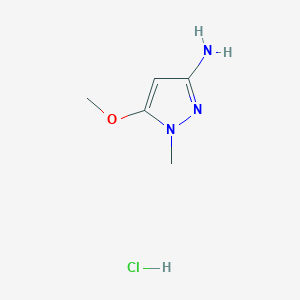
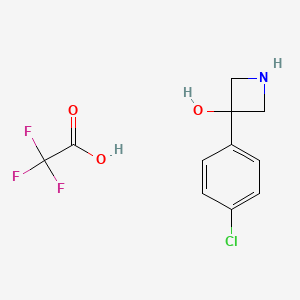
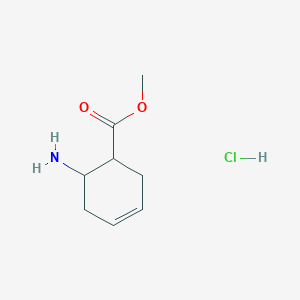
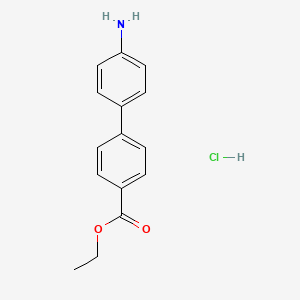
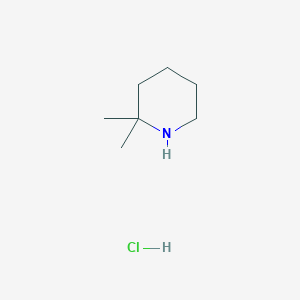
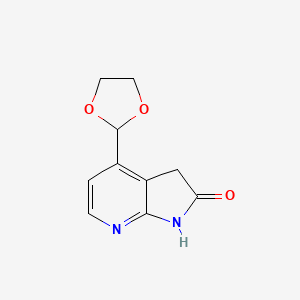
![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
